molecular formula C25H23N3O2 B2879282 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903329-41-9

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2879282
CAS No.: 903329-41-9
M. Wt: 397.478
InChI Key: UVHKXHCBDDGUEY-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves the reaction of anthranilic acid derivatives with appropriate amides . One common method includes the use of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylbutanamide moiety enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKXHCBDDGUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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